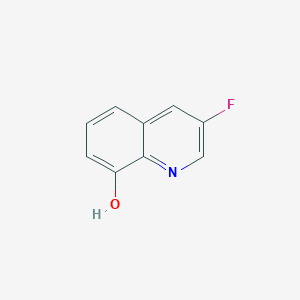

7-Fluoro-3-iodoquinolina

Descripción general

Descripción

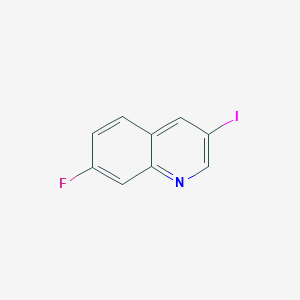

7-Fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H5FIN . It has a molecular weight of 273.05 g/mol .

Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 7-Fluoro-3-iodoquinoline is 1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods . For instance, Ramprasad et al. synthesized target quinoline-triazole hybrids and found that the hybrids with fluoro on position 3 of the triazole were reported to be the most promising leads .Physical And Chemical Properties Analysis

7-Fluoro-3-iodoquinoline is a yellow to brown solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Medicina: Agente Antimicrobiano

7-Fluoro-3-iodoquinolina: se ha explorado por su potencial como agente antimicrobiano. Su estructura es propicia para ser parte de los medicamentos basados en quinolonas, que son conocidos por sus propiedades antibacterianas . La presencia de flúor puede mejorar la capacidad del fármaco para penetrar en las células bacterianas e inhibir la ADN girasa, una enzima crucial para la replicación del ADN bacteriano.

Agricultura: Componente de Pesticidas

En agricultura, This compound podría utilizarse en la síntesis de pesticidas. Su estructura fluorada puede contribuir al desarrollo de compuestos con mayor estabilidad y eficacia contra las plagas .

Aplicaciones Industriales: Componentes de Cristales Líquidos

La estructura molecular única del compuesto lo hace adecuado para su uso en el desarrollo de cristales líquidos. Las quinolinas fluoradas, incluyendo derivados como This compound, pueden ser integrales en la creación de materiales con propiedades específicas de emisión de luz o conductivas, útiles en pantallas y otros dispositivos electrónicos .

Inhibición Enzimática: Investigación Terapéutica

This compound: se está estudiando por su papel en la inhibición enzimática, lo cual es fundamental en la investigación terapéutica. Los inhibidores enzimáticos pueden servir como compuestos guía para el desarrollo de fármacos dirigidos a enfermedades donde la regulación enzimática está alterada .

Investigación Antiviral

Las posibles aplicaciones antivirales de This compound están bajo investigación, particularmente en el diseño de compuestos que pueden interferir con los procesos de replicación viral. Su incorporación a los fármacos antivirales podría ser significativa debido a la capacidad de los compuestos fluorados para interactuar con las enzimas virales .

Desarrollo de Tintes Cianina

This compound: también puede desempeñar un papel en la síntesis de tintes cianina. Estos tintes son importantes en varias aplicaciones, incluida la tinción biológica y el desarrollo de células solares. El átomo de flúor puede influir en la fotoestabilidad y la eficiencia de fluorescencia del tinte .

Safety and Hazards

Direcciones Futuras

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Mecanismo De Acción

Target of Action

The primary targets of 7-Fluoro-3-iodoquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial activity .

Mode of Action

7-Fluoro-3-iodoquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks bacterial DNA supercoiling, leading to cell death .

Biochemical Pathways

It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal function of these enzymes, leading to inhibition of bacterial dna replication .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 27305 .

Result of Action

The molecular and cellular effects of 7-Fluoro-3-iodoquinoline’s action primarily involve the disruption of bacterial DNA replication. By stabilizing the covalent enzyme-DNA complex and preventing DNA supercoiling, the compound effectively inhibits bacterial growth and leads to cell death .

Action Environment

It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Fluoro-3-iodoquinoline has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Fluoro-3-iodoquinoline can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of 7-Fluoro-3-iodoquinoline on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Fluoro-3-iodoquinoline can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By affecting these pathways, 7-Fluoro-3-iodoquinoline can alter cell function and behavior, potentially leading to therapeutic effects in certain diseases .

Molecular Mechanism

At the molecular level, 7-Fluoro-3-iodoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 7-Fluoro-3-iodoquinoline has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 7-Fluoro-3-iodoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-3-iodoquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-3-iodoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to 7-Fluoro-3-iodoquinoline can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Fluoro-3-iodoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that 7-Fluoro-3-iodoquinoline can have a threshold effect, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and alterations in blood chemistry. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects .

Metabolic Pathways

7-Fluoro-3-iodoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This metabolism can affect the compound’s bioavailability and duration of action. Additionally, 7-Fluoro-3-iodoquinoline can influence metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 7-Fluoro-3-iodoquinoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 7-Fluoro-3-iodoquinoline can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of 7-Fluoro-3-iodoquinoline within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 7-Fluoro-3-iodoquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 7-Fluoro-3-iodoquinoline may localize to the mitochondria, where it can affect cellular respiration and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of 7-Fluoro-3-iodoquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

7-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMGYDTAFDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)

![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)